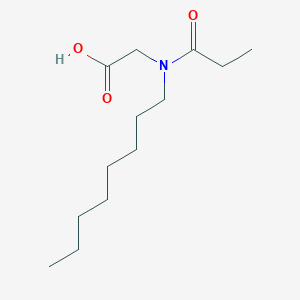

N-Octyl-N-propanoylglycine

Description

Foundational Principles of N-Acylglycine and Peptoid Chemistry

The structure of N-Octyl-N-propanoylglycine embodies core principles from two related fields of chemistry.

N-Acylglycine Chemistry: The formation of N-acylglycines in biological systems is typically an enzymatic process catalyzed by Glycine (B1666218) N-acyltransferase (GLYAT). nih.govuniprot.org This enzyme facilitates the reaction between an activated carboxylic acid (in the form of an acyl-CoA thioester) and glycine, creating an amide bond. uniprot.orguniprot.org Chemical synthesis of N-acyl amino acids can be achieved through various methods, with the Schotten-Baumann reaction being a classic approach, which involves reacting an amino acid with an acyl chloride under basic conditions. researchgate.net Other methods include direct condensation or using fatty acid methyl esters. researchgate.net

Peptoid Chemistry: The field of peptoid chemistry is defined by its synthetic methodology, which allows for the creation of vast molecular diversity. The foundational technique is the "submonomer" method of solid-phase synthesis, developed by Ron Zuckermann and colleagues. nih.govgyrosproteintechnologies.com This approach involves a two-step iterative cycle performed on a solid support resin: nih.govnih.gov

Acylation: The free amine on the resin is acylated, typically using a haloacetic acid like bromoacetic acid.

Displacement: A primary amine of choice is added, which displaces the halide in a nucleophilic substitution reaction, thereby forming the N-substituted glycine monomer and regenerating a secondary amine for the next cycle.

This modular process allows for almost any primary amine to be incorporated as a side chain, leading to an immense variety of possible sequences. nih.govacs.org N-Octyl-N-propanoylglycine, while a single monomer, is a product of these principles, representing a glycine unit functionalized on its nitrogen atom.

| Feature | Peptides | Peptoids (N-Substituted Glycines) |

| Side Chain Position | α-Carbon | Backbone Nitrogen Atom nih.govstanford.edu |

| Backbone Chirality | Inherently Chiral (except for glycine) | Achiral (unless chiral side chains are used) acs.org |

| Proteolytic Stability | Susceptible to degradation by proteases | Highly resistant to proteolysis nih.govstanford.edu |

| Synthesis | Standard solid-phase peptide synthesis (SPPS) | Submonomer solid-phase synthesis nih.govgyrosproteintechnologies.com |

| Conformational Flexibility | Constrained by hydrogen bonds and steric hindrance | Generally more flexible due to lack of backbone N-H donors nih.gov |

Historical Development and Significance of Research into Related Chemical Classes

The scientific interest in N-Octyl-N-propanoylglycine is best understood through the historical development of its parent chemical classes.

The study of N-acylglycines has a long history, dating back to the 1820s with the identification of N-benzoylglycine (hippuric acid) as a major metabolite of benzoate (B1203000) in horse urine. nih.govusf.edu This discovery marked one of the earliest insights into metabolic detoxification pathways, a field that would later become central to pharmacology and toxicology. nih.gov For over a century, research focused on the role of N-acylglycines in xenobiotic metabolism. A significant shift occurred in the late 20th and early 21st centuries with the discovery of endogenous long-chain N-acylglycines, such as N-arachidonoylglycine, as potent signaling molecules with roles in pain and inflammation. nih.govusf.edu This expanded the significance of the class from simple detoxification products to active participants in physiological regulation.

The history of peptoids is much more recent. The concept and the term were established in the early 1990s by a research group at Chiron Corporation led by Reyna Simon, Paul Bartlett, and Ron Zuckermann. stanford.edunih.gov They were initially developed as part of a rational drug discovery effort to create peptidomimetics that would retain the biological activity of peptides but overcome their poor bioavailability and rapid degradation. nih.govacs.org The crucial breakthrough was the development of the highly efficient and automatable submonomer synthesis method, which enabled the generation of large combinatorial libraries of peptoid oligomers. gyrosproteintechnologies.com These libraries could be rapidly screened for binding to therapeutic targets, demonstrating the power of the approach. nih.gov Since these initial discoveries, the field has expanded dramatically beyond drug discovery into materials science and nanotechnology, with a major focus on creating "foldamers"—sequence-specific polymers that fold into stable, well-defined three-dimensional structures like helices and nanosheets. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-[octyl(propanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-3-5-6-7-8-9-10-14(11-13(16)17)12(15)4-2/h3-11H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKKMUKGPYMZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CC(=O)O)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30841549 | |

| Record name | N-Octyl-N-propanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920982-58-7 | |

| Record name | N-Octyl-N-propanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Octyl N Propanoylglycine

Classical Organic Synthesis Routes

Conventional synthesis in organic chemistry provides a direct and well-established pathway to N-Octyl-N-propanoylglycine. These methods typically involve the sequential N-alkylation and N-acylation of a glycine (B1666218) precursor, often starting with a protected form of glycine, such as glycine ethyl ester, to prevent unwanted side reactions at the carboxylic acid group.

One potential pathway begins with the N-alkylation of glycine ethyl ester with an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane) to form N-octylglycine ethyl ester. acs.orgacs.org This intermediate is then acylated using a propanoyl source, such as propanoyl chloride or propanoic anhydride (B1165640), to yield the target compound, N-Octyl-N-propanoylglycine ethyl ester. A final hydrolysis step is then required to remove the ethyl ester protecting group and yield the free carboxylic acid.

An alternative sequence involves the initial N-acylation of the glycine derivative followed by N-alkylation. However, the first approach is often preferred as the introduction of the bulky octyl group can sterically hinder the subsequent acylation step.

The crucial step in the synthesis is the formation of the N-propanoyl amide bond. This is typically achieved by reacting the N-octylglycine intermediate with an activated propanoyl derivative. Common strategies for amide bond formation include:

Reaction with Acyl Halides: Propanoyl chloride is a highly reactive acylating agent that readily reacts with the secondary amine of N-octylglycine. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction conditions, which involve an alkaline aqueous solution, are also commonly used for preparing N-acyl amino acids. researchgate.net

Reaction with Acid Anhydrides: Propanoic anhydride serves as another effective acylating agent. The reaction proceeds similarly to that with acyl chlorides but produces propanoic acid as a byproduct, which is less corrosive than HCl.

Coupling Reagents: Modern amide bond formation often utilizes coupling reagents to activate the carboxylic acid group of propanoic acid directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective. osti.gov More advanced reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can also be employed to facilitate the coupling between propanoic acid and the N-octylglycine substrate, often leading to high yields and cleaner reactions. scielo.br

The choice of method depends on factors such as the scale of the reaction, the sensitivity of the substrates to harsh conditions, and the desired purity of the final product.

The acylation step specifically targets the nitrogen atom of glycine or its N-octyl derivative. When starting with N-octylglycine ethyl ester, the secondary amine is nucleophilic and attacks the electrophilic carbonyl carbon of the acylating agent.

A representative reaction scheme is the acylation of N-octylglycine ethyl ester with propanoyl chloride:

N-octylglycine ethyl ester + Propanoyl chloride → N-Octyl-N-propanoylglycine ethyl ester + HCl

The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermic reaction. Subsequent workup and purification by methods such as column chromatography are usually necessary to isolate the pure ester product before final hydrolysis. The use of acetyl-glycine ethyl ester as an intermediate in various syntheses highlights the utility of N-acylated glycine esters in building more complex molecules. chemimpex.com

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| Acyl Halides (e.g., Propanoyl chloride) | Aprotic solvent, base (e.g., triethylamine), 0°C to room temp. | High reactivity, readily available. | Generates corrosive HCl, can be harsh. |

| Acid Anhydrides (e.g., Propanoic anhydride) | Aprotic solvent, optional catalyst, room temp. to gentle heating. | Less corrosive byproduct (carboxylic acid). | Lower reactivity than acyl halides. |

| Coupling Reagents (e.g., DIC, TBTU) | Aprotic solvent (e.g., DMF), room temp. | Mild conditions, high yields, low epimerization. organic-chemistry.org | Reagents can be expensive, byproducts may require removal. |

Green Chemistry Approaches to N-Substituted Glycine Synthesis

In response to the environmental impact of classical organic synthesis, which often relies on hazardous solvents and reagents, green chemistry principles have been applied to the synthesis of N-substituted glycine derivatives. researchgate.net These approaches prioritize the use of safer solvents (especially water), reduce waste, and employ milder reaction conditions.

A significant advancement in green synthesis is the use of water as a solvent. Research has demonstrated a safe and efficient method for synthesizing N-substituted glycine derivatives, including N-octylglycine, in an aqueous medium. nih.govacs.org This approach avoids the use of toxic organic solvents like dichloromethane, benzene, or toluene, which have been traditionally used for such syntheses. nih.gov

The synthesis of the N-octylglycine precursor can be achieved by reacting chloroacetic acid with octylamine (B49996) in water. nih.govacs.org A solution of octylamine in cold water is added dropwise to an aqueous solution of chloroacetic acid in an ice bath and stirred for an extended period. acs.org This method represents a significant improvement in terms of environmental safety and simplicity. Following the N-alkylation, the subsequent N-acylation step to introduce the propanoyl group can also be adapted to aqueous conditions, for instance, by using the Schotten-Baumann reaction with propanoyl chloride in a biphasic system with a suitable base. researchgate.net

Beyond using water as a solvent, green chemistry emphasizes the use of less hazardous reagents and milder conditions. Enzymatic synthesis represents a powerful green alternative for forming the N-acyl bond. bbwpublisher.com Enzymes such as lipases or acylases can catalyze the N-acylation of amino acids under mild, aqueous conditions. nih.govresearchgate.netresearchgate.net

For the synthesis of N-Octyl-N-propanoylglycine, this could involve the enzymatic acylation of N-octylglycine using a propanoyl donor. These biocatalytic methods offer high selectivity and avoid the need for toxic activating agents and harsh reaction conditions. nih.gov While the direct enzymatic synthesis of a di-substituted glycine like N-Octyl-N-propanoylglycine is less commonly reported, the principles of enzymatic N-acylation are well-established for a wide range of N-acyl amino acids. bbwpublisher.comresearchgate.net

| Approach | Key Features | Reagents/Solvents | Environmental Benefit |

| Aqueous Phase Synthesis | Reaction performed in water. | Chloroacetic acid, Octylamine, Water. | Avoids toxic and flammable organic solvents. nih.gov |

| Enzymatic Acylation | Use of biocatalysts (enzymes). | N-octylglycine, Propanoyl donor (e.g., ethyl propanoate), Lipase (B570770)/Acylase, Buffer/Water. | Mild conditions, high selectivity, biodegradable catalyst, reduces chemical waste. nih.gov |

| Catalyst-free Methods | Three-component reactions without metal catalysts. | Amines, azodicarboxylates, diazoalkanes. | Avoids potentially toxic metal catalysts and light irradiation. rsc.org |

Solid-Phase Synthesis Techniques for Peptoid Monomers and Oligomers

N-Octyl-N-propanoylglycine can be considered a monomer unit of a class of peptide mimics known as peptoids, or poly-N-substituted glycines. nih.govnih.gov Solid-phase synthesis (SPS) is the most common and efficient method for preparing sequence-specific peptoid oligomers. nih.govqyaobio.com The "submonomer" method, developed by Zuckermann et al., is a robust two-step cycle that allows for the stepwise construction of peptoid chains on a solid support. osti.govescholarship.org

This technique could be used to synthesize a peptoid containing an N-Octyl-N-propanoylglycine residue. The general cycle is as follows:

Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). This step forms a bromoacetylated intermediate on the solid support. osti.gov

Displacement: The bromine is then displaced by a primary amine submonomer via an SN2 reaction. To incorporate the octyl side chain, octylamine would be used as the nucleophile. This step introduces the desired N-substituent. osti.govescholarship.org

To obtain the specific N-Octyl-N-propanoylglycine structure as the N-terminal residue of a chain, a final acylation step with propanoic anhydride or propanoyl chloride would be performed after the displacement with octylamine. The final molecule is then cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). osti.gov

This solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification, as byproducts and excess reagents are simply washed away from the resin-bound product. osti.gov While typically used for oligomers, the methodology is fully applicable to the synthesis of a single, complex monomer unit attached to a resin, which can then be cleaved.

| Step | Reagent(s) | Purpose |

| 1. Resin Preparation | Rink Amide resin, Piperidine/DMF | Deprotection of the initial amine on the solid support. |

| 2. Acylation | Bromoacetic acid, DIC in DMF/NMP | Forms an α-haloacetyl intermediate on the resin. |

| 3. Displacement | Octylamine in NMP | Introduces the N-octyl side chain via nucleophilic substitution. |

| 4. Final Acylation | Propanoic anhydride or Propanoyl chloride, Base | Adds the N-propanoyl group to cap the chain. |

| 5. Cleavage | Trifluoroacetic acid (TFA) cocktail | Releases the final N-Octyl-N-propanoylglycine product from the resin. |

Submonomer Methodologies in Peptoid Construction

N-Octyl-N-propanoylglycine is a type of peptoid, or a poly N-substituted glycine, a class of molecules structurally similar to peptides. osti.gov The most prevalent method for synthesizing peptoids is the solid-phase submonomer method, which allows for precise control over the sequence and side-chain chemistry. osti.govucsb.edu This methodology involves a two-step iterative cycle to add each monomer unit to a growing chain anchored to a solid resin support. nih.govacs.org

The synthesis cycle consists of:

Acylation: The process begins with the acylation of a secondary amine bound to the solid resin. nih.gov Bromoacetic acid, activated in situ with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC), is commonly used for this step. osti.govnih.gov

Displacement: The second step is a nucleophilic displacement reaction. nih.gov A primary amine is introduced, which displaces the bromide on the newly acylated backbone, thereby incorporating the desired side chain. osti.govnih.gov For the synthesis of an N-octylglycine precursor, octylamine would be used as the primary amine in this step.

This two-step cycle is repeated to build peptoid chains of a desired length, with coupling efficiencies that can exceed 98%. osti.govnih.gov The modular nature of this method allows for a vast diversity of side chains to be incorporated by simply varying the primary amine used in the displacement step. ucsb.eduacs.org To produce N-Octyl-N-propanoylglycine specifically, the synthesis would involve the initial creation of an N-octylglycine residue on the resin, followed by a final acylation step with an activated propanoyl group (e.g., propanoyl chloride) before the final cleavage from the resin. The submonomer method is robust and can be automated on commercial peptide synthesizers. ucsb.edunih.gov

| Step | Reagent/Process | Purpose |

| Resin Preparation | Rink amide resin swelling in DMF | Prepares the solid support for synthesis. |

| Fmoc Deprotection | 20% 4-methylpiperidine (B120128) in DMF | Exposes the primary amine on the resin. |

| Acylation | 0.6 M Bromoacetic acid in DMF, N,N'-diisopropylcarbodiimide (DIC) | Adds the glycine backbone component. |

| Displacement | 1-2 M Primary Amine (e.g., Octylamine) in NMP | Adds the specific side chain (e.g., the octyl group). |

| Iteration | Repeat Acylation and Displacement steps | Elongates the peptoid chain. |

| Final Acylation | Propanoyl chloride or activated propanoic acid | Adds the N-propanoyl group. |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Releases the final compound from the resin. |

Optimization of Coupling and Cleavage Steps

The efficiency and yield of the submonomer synthesis depend on the optimization of both the coupling and cleavage stages. acs.org Standard protocols are generally effective, but modifications can be implemented to address specific challenges, such as sterically hindered amines or the incorporation of multiple functional groups. acs.orgnih.gov

Coupling Optimization: The coupling reaction's success is influenced by the choice of reagents, solvents, and reaction conditions. jpt.com While N,N'-diisopropylcarbodiimide (DIC) is a standard activator for the bromoacetylation step, other coupling reagents common in peptide synthesis can be adapted. acs.orgresearchgate.net For challenging displacement reactions involving weakly nucleophilic amines (e.g., certain anilines), reaction rates can be significantly accelerated by adding halophilic silver salts, which facilitate bromide abstraction. researchgate.net Mixing efficiency during the solid-phase synthesis is also critical; reactors often use gentle bubbling with an inert gas or mechanical shaking to ensure reagents have adequate access to the resin-bound reactive sites. acs.orgnih.gov

Cleavage Optimization: The final step in solid-phase synthesis is the cleavage of the completed molecule from the resin support, which often occurs concurrently with the removal of any side-chain protecting groups. ucsb.edunih.gov The selection of the cleavage cocktail is critical for achieving high final yields. nih.gov Due to the chemical similarities with solid-phase peptide synthesis, established cleavage cocktails are readily adaptable for peptoids. acs.orgnih.gov A widely used reagent for this purpose is trifluoroacetic acid (TFA), often in a "cocktail" with scavengers to prevent side reactions. nih.govnih.gov The choice of resin can also be part of the optimization strategy; for instance, a 2-chlorotrityl resin can be used to yield a C-terminal carboxylic acid, allowing for further solution-phase modifications. acs.orgnih.gov

| Parameter | Standard Condition | Optimization Strategy |

| Coupling Reagent | N,N'-diisopropylcarbodiimide (DIC) | Use of alternative reagents like HATU or TBTU for specific applications. researchgate.net |

| Displacement Time | 30-120 minutes | Use of rate accelerators like silver salts for poorly reactive amines. researchgate.net |

| Mixing | Gentle bubbling or shaking | Application of ultrasonication or overhead stirring to decrease reaction times. nih.gov |

| Cleavage Reagent | 95% aq. Trifluoroacetic acid (TFA) | Use of specific TFA "cocktails" with scavengers tailored to the peptoid sequence. nih.govnih.gov |

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis presents an alternative strategy that combines the precision of enzymatic catalysis with chemical reactions to produce complex molecules. rsc.orgrsc.org This approach is particularly attractive for producing N-acylglycines due to its potential for high selectivity and operation in environmentally benign aqueous systems. researchgate.net

Enzymatic Formation of N-Acylglycines

The enzymatic synthesis of N-acylglycines typically involves the formation of an amide bond between a fatty acid and glycine. researchgate.netmdpi.com One proposed biosynthetic pathway involves the activation of a fatty acid to its acyl-CoA thioester, followed by conjugation with glycine. nih.govnih.gov This reaction is catalyzed by specific transferase enzymes. nih.govnih.gov

Recent research has demonstrated novel concepts for enzymatic amidation in aqueous systems. researchgate.net For instance, lipases can be engineered to catalyze the synthesis of N-acyl glycines. Through protein engineering, the catalytic pocket of a lipase can be reshaped to significantly enhance its aminolysis activity, leading to high yields for a broad range of medium- to long-chain fatty acids (C8–C18). researchgate.net This approach is directly applicable to the synthesis of the N-octanoylglycine precursor of N-Octyl-N-propanoylglycine. Another reported pathway involves the enzyme cytochrome c, which can catalyze the H2O2-dependent formation of N-acylglycines from the corresponding acyl-CoA and glycine. mdpi.comnih.gov

Exploiting Glycine N-Acyltransferases (GLYAT) in Synthesis

A key enzyme family in the biosynthesis of N-acylglycines is the Glycine N-Acyltransferases (GLYAT). nih.govwikipedia.org These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine, forming an N-acylglycine and releasing Coenzyme A. wikipedia.orguniprot.org

The substrate specificity of these enzymes is a critical factor for their application in synthesis. Classical GLYAT is primarily known for its role in detoxifying xenobiotics like benzoic acid by converting it to hippuric acid (N-benzoylglycine). uniprot.orgnih.gov It shows a strong preference for benzoyl-CoA and other short-chain acyl-CoAs, with catalytic efficiency decreasing as the acyl chain length increases. nih.gov Acyl-CoAs with chains longer than ten carbons are generally not considered effective substrates for GLYAT. nih.gov

However, subsequent research has identified GLYAT-like (GLYATL) enzymes that possess the necessary specificity for longer acyl chains. nih.gov Specifically, Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as the enzyme responsible for the formation of long-chain N-acylglycines in vivo. nih.gov This enzyme can utilize long-chain acyl-CoA thioesters and glycine as substrates, making it a prime biocatalytic tool for synthesizing the N-octylglycine core of the target molecule. nih.govresearchgate.net A chemoenzymatic strategy for producing N-Octyl-N-propanoylglycine would therefore likely involve the GLYATL3-catalyzed synthesis of N-octanoylglycine, followed by a selective chemical N-propanoylation step.

| Enzyme | EC Number | Acyl-CoA Substrate Preference | Product Example |

| Glycine N-acyltransferase (GLYAT) | 2.3.1.13 / 2.3.1.71 | Short-chain (C2-C10) and aromatic (e.g., Benzoyl-CoA) uniprot.orgnih.gov | N-benzoylglycine (Hippuric acid) nih.gov |

| Glycine N-acyltransferase-like 3 (GLYATL3) | Not assigned | Long-chain acyl-CoAs nih.gov | Long-chain N-acylglycines nih.gov |

| Engineered Lipase (proRML variant) | Not applicable | Medium- to long-chain fatty acids (C8-C18) researchgate.net | N-decanoylglycine, N-lauroylglycine researchgate.net |

| Cytochrome c | 1.9.3.1 | Long-chain acyl-CoAs (e.g., Oleoyl-CoA) nih.gov | N-oleoylglycine mdpi.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts for N-Octyl-N-propanoylglycine are predicted based on the electronic environment of each proton.

The structure of N-Octyl-N-propanoylglycine consists of an n-octyl group, a propanoyl group, and a glycine (B1666218) backbone. The protons on the n-octyl chain are expected to appear in the upfield region of the spectrum, typical for alkyl chains. The terminal methyl group (H-8') is anticipated to be the most shielded, appearing at the lowest chemical shift. The methylene (B1212753) protons adjacent to the nitrogen (H-1') will be deshielded due to the electronegativity of the nitrogen atom.

The protons of the propanoyl group will also exhibit characteristic shifts. The methyl group (H-3'') will be upfield, while the methylene group (H-2'') adjacent to the carbonyl group will be deshielded. The methylene protons of the glycine backbone (H-2) are expected to be significantly deshielded due to the adjacent nitrogen and carbonyl groups. The acidic proton of the carboxylic acid (H-1) is expected to appear far downfield.

Predicted ¹H NMR Chemical Shifts for N-Octyl-N-propanoylglycine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| H-2 (Glycine CH₂) | 4.10 - 4.30 | Singlet | 2H |

| H-1' (N-CH₂) | 3.30 - 3.50 | Triplet | 2H |

| H-2' (N-CH₂-CH₂) | 1.50 - 1.70 | Quintet | 2H |

| H-3' to H-7' (-(CH₂)₅-) | 1.20 - 1.40 | Multiplet | 10H |

| H-8' (CH₃) | 0.80 - 0.95 | Triplet | 3H |

| H-2'' (CO-CH₂) | 2.30 - 2.50 | Quartet | 2H |

| H-3'' (CH₃) | 1.05 - 1.20 | Triplet | 3H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in N-Octyl-N-propanoylglycine will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the carboxylic acid (C-1) and the amide (C-1'') are expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbon of the glycine methylene group (C-2) will be influenced by the adjacent nitrogen and carbonyl groups. The carbons of the n-octyl and propanoyl chains will appear in the upfield region. The methylene carbon attached to the nitrogen (C-1') will be more deshielded than the other alkyl carbons.

Predicted ¹³C NMR Chemical Shifts for N-Octyl-N-propanoylglycine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 170.0 - 175.0 |

| C-2 (Glycine CH₂) | 48.0 - 52.0 |

| C-1' (N-CH₂) | 45.0 - 50.0 |

| C-2' (N-CH₂-CH₂) | 28.0 - 32.0 |

| C-3' to C-7' (-(CH₂)₅-) | 22.0 - 31.0 |

| C-8' (CH₃) | 13.0 - 15.0 |

| C-1'' (Amide C=O) | 172.0 - 176.0 |

| C-2'' (CO-CH₂) | 25.0 - 30.0 |

| C-3'' (CH₃) | 8.0 - 12.0 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For N-Octyl-N-propanoylglycine, COSY would show correlations between:

H-1' and H-2' of the octyl chain.

Adjacent methylene protons along the octyl chain (H-2' through H-7').

H-7' and H-8' of the octyl chain.

H-2'' and H-3'' of the propanoyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. emerypharma.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.2 ppm (H-2) would show a correlation to the carbon signal at ~50 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for establishing the connectivity between different functional groups. Key expected HMBC correlations for N-Octyl-N-propanoylglycine would include:

H-2 (glycine CH₂) to C-1 (COOH) and C-1'' (amide C=O).

H-1' (N-CH₂) to C-2 (glycine CH₂) and C-1'' (amide C=O).

H-2'' (CO-CH₂) to C-1'' (amide C=O) and C-3'' (CH₃).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of N-Octyl-N-propanoylglycine with high confidence. The exact mass can be calculated from its molecular formula, C₁₃H₂₅NO₃.

Predicted HRMS Data for N-Octyl-N-propanoylglycine

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₂₆NO₃⁺ | 244.1805 |

| [M+Na]⁺ | C₁₃H₂₅NNaO₃⁺ | 266.1727 |

| [M-H]⁻ | C₁₃H₂₄NO₃⁻ | 242.1705 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. The fragmentation of N-Octyl-N-propanoylglycine is expected to occur at the weakest bonds and through characteristic pathways for amides and carboxylic acids.

Predicted Key Fragmentations in MS/MS of [M+H]⁺ for N-Octyl-N-propanoylglycine

A primary fragmentation pathway would involve the cleavage of the amide bond, which is a common fragmentation for N-acyl amino acids.

Cleavage of the N-C (acyl) bond: This would lead to the formation of a propanoyl cation (m/z 57) and an N-octylglycine fragment.

Cleavage of the N-C (glycine) bond: This would result in the loss of the glycine-carboxylic acid moiety.

Loss of water (-18 Da): The carboxylic acid group can readily lose a molecule of water.

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group is another common fragmentation pathway.

Cleavage within the n-octyl chain: Fragmentation along the alkyl chain would produce a series of ions separated by 14 Da (CH₂).

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of N-Octyl-N-propanoylglycine from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like N-Octyl-N-propanoylglycine. Due to the presence of the carboxylic acid and the long alkyl chain, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.

Detection can be achieved using a UV detector, leveraging the absorbance of the carbonyl chromophores, typically at a low wavelength (e.g., 200-210 nm) for sufficient sensitivity. shimadzu.com.tw However, for greater specificity and sensitivity, coupling HPLC with a mass spectrometer (MS) is highly advantageous. HPLC-MS allows for the determination of the compound's molecular weight and can provide structural information through fragmentation patterns, confirming the identity of the analyte. While UV detection can be prone to interference from co-eluting impurities, MS detection offers significantly higher selectivity. nih.gov

Table 2: Typical HPLC-UV/MS Parameters for N-Acyl Amino Acid Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.4 mL/min |

| Detection | UV at 210 nm and/or Mass Spectrometry (Electrospray Ionization) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. N-Octyl-N-propanoylglycine itself is not sufficiently volatile for direct GC-MS analysis due to the polar carboxylic acid and amide groups. However, it can be made amenable to GC-MS through a derivatization process that converts these polar functional groups into less polar, more volatile ones.

A common derivatization strategy is esterification of the carboxylic acid group, for example, by reaction with methanol or diazomethane (B1218177) to form a methyl ester. The amide group is generally stable under these conditions. The resulting N-Octyl-N-propanoyl-glycine methyl ester would be significantly more volatile and suitable for GC-MS analysis. This approach is particularly useful for identifying and quantifying the compound in complex matrices where the high resolving power of capillary GC columns is beneficial. mdpi.com

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. shimadzu.com.tw For N-Octyl-N-propanoylglycine, derivatization can be employed to improve its chromatographic behavior and enhance its detectability, especially in trace analysis. cityu.edu.hk

For HPLC analysis, derivatization can be used to introduce a strongly UV-absorbing or fluorescent tag to the molecule, thereby significantly increasing the sensitivity of detection. Reagents that target the carboxylic acid group, such as 2,4'-dibromoacetophenone, can be used to form UV-active esters. mdpi.com Another strategy involves using reagents like 3-Nitrophenylhydrazine (B1228671) (3-NPH) to derivatize the carboxyl group, which improves retention on reversed-phase columns and enhances detection sensitivity in LC-MS. cityu.edu.hk

For GC-MS, as mentioned, esterification of the carboxylic acid is a key derivatization strategy to increase volatility. Other silylation reagents can also be used to derivatize both the carboxylic acid and the amide N-H group, further increasing volatility and thermal stability.

The choice of derivatization strategy depends on the analytical goal (e.g., improved sensitivity, better chromatographic separation) and the detection method being used. nih.gov These strategies are crucial for the reliable quantification of N-acyl amino acids like N-Octyl-N-propanoylglycine, especially at low concentrations. cityu.edu.hk

Pre-column and Post-column Derivatization

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound. For N-Octyl-N-propanoylglycine, this is particularly relevant for improving its chromatographic retention, increasing its ionization efficiency for mass spectrometry, and enhancing its detectability. Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization

In pre-column derivatization, N-Octyl-N-propanoylglycine is chemically modified prior to its introduction into the analytical system, typically a liquid chromatograph. This approach is widely used to improve the analyte's properties for both separation and detection. The primary target for derivatization in N-Octyl-N-propanoylglycine is its carboxylic acid group, which can exhibit poor retention on commonly used reversed-phase columns and may have suboptimal ionization efficiency in mass spectrometry.

A notable strategy for the derivatization of N-acyl glycines involves the use of 3-nitrophenylhydrazine (3-NPH). This reagent reacts with the carboxylic acid moiety of N-acyl glycines in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This reaction is advantageous as it can be performed in an aqueous solution at room temperature, making it suitable for biological samples. The resulting derivative exhibits significantly improved sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. The reaction conditions for 3-NPH derivatization are generally optimized for reaction time and temperature to ensure maximum yield. For instance, a typical reaction might proceed at room temperature for 30 minutes.

Other derivatization reagents for carboxylic acids that could be applicable to N-Octyl-N-propanoylglycine include those that introduce a permanently charged group or a readily ionizable moiety, thereby enhancing detection by mass spectrometry.

Post-column Derivatization

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated by chromatography but before it reaches the detector. This technique is particularly useful when the derivatization reaction is not compatible with the separation conditions or when the derivatives are unstable. For amino acid-like compounds, post-column derivatization is a well-established technique to enhance detection, especially with UV-Vis or fluorescence detectors.

Common reagents for the post-column derivatization of amino groups, such as ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA), are less relevant for N-Octyl-N-propanoylglycine as its secondary amine is part of an amide linkage. However, the principle of post-column modification could be applied if a suitable reaction targeting the amide or carboxylic acid functionality were available that is rapid and compatible with the mobile phase. The primary advantages of post-column derivatization are high reproducibility and the automation of the process, which can be integrated into the HPLC system.

| Derivatization Strategy | Target Functional Group | Typical Reagent | Key Advantages |

| Pre-column | Carboxylic Acid | 3-Nitrophenylhydrazine (3-NPH) with EDC | Enhanced LC-MS sensitivity, reaction in aqueous solution, mild reaction conditions. |

| Post-column | General Principle | Not specific for this compound | High reproducibility, automation, suitable for unstable derivatives. |

Targeted Metabolomics Approaches Utilizing Derivatization

Targeted metabolomics aims to quantify a specific and predefined set of metabolites in a biological sample. This approach is hypothesis-driven and offers high sensitivity and specificity. For N-acyl-N-alkylglycines like N-Octyl-N-propanoylglycine, targeted metabolomics workflows often incorporate a derivatization step to enhance the analytical performance.

A typical targeted metabolomics workflow for N-Octyl-N-propanoylglycine would involve the following key stages:

Sample Preparation : This includes the extraction of metabolites from the biological matrix (e.g., plasma, urine, or tissue) and subsequent clean-up steps to remove interfering substances.

Derivatization : The extracted analytes are then derivatized to improve their chromatographic and mass spectrometric properties. As discussed previously, derivatization of the carboxylic acid group of N-Octyl-N-propanoylglycine with a reagent like 3-NPH can significantly increase the sensitivity of detection.

LC-MS/MS Analysis : The derivatized sample is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The chromatographic step separates N-Octyl-N-propanoylglycine from other components in the sample. The mass spectrometer is operated in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), where specific precursor-to-product ion transitions for the derivatized analyte are monitored. This provides a high degree of selectivity and sensitivity for quantification.

Method Validation : The analytical method is rigorously validated to ensure its accuracy, precision, linearity, and robustness. This typically involves the use of stable isotope-labeled internal standards to correct for matrix effects and variations in sample processing.

Data Analysis : The acquired data is processed to quantify the concentration of N-Octyl-N-propanoylglycine in the samples.

The use of derivatization in targeted metabolomics allows for the detection and quantification of low-abundance N-acyl glycines that might otherwise be undetectable. This approach has been successfully applied to expand the coverage of N-acyl glycines in biological samples, enabling the study of their roles in various physiological and pathological processes. rsc.orgnih.govnih.gov

| Workflow Stage | Description | Key Considerations for N-Octyl-N-propanoylglycine |

| Sample Preparation | Extraction and clean-up of the analyte from the biological matrix. | Optimization of extraction solvent and clean-up procedure to maximize recovery and minimize matrix effects. |

| Derivatization | Chemical modification to enhance analytical properties. | Selection of a suitable derivatization reagent (e.g., 3-NPH) and optimization of reaction conditions. |

| LC-MS/MS Analysis | Separation and detection of the derivatized analyte. | Development of a selective and sensitive SRM or PRM method for the specific derivative. |

| Method Validation | Ensuring the reliability of the analytical method. | Use of a suitable internal standard and assessment of linearity, precision, and accuracy. |

| Data Analysis | Quantification of the analyte in the samples. | Integration of chromatographic peaks and calculation of concentrations based on a calibration curve. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for N-Octyl-N-propanoylglycine is not publicly available, insights into its likely solid-state conformation can be gleaned from the crystallographic data of related N-acyl amino acids and general principles of molecular packing.

The solid-state structure of N-acyl amino acids is primarily governed by a balance of intermolecular forces, including hydrogen bonding and van der Waals interactions. The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptor (the C=O of the amide and the carboxylic acid), as well as the carboxylic acid group itself, suggests that hydrogen bonding will play a crucial role in the crystal packing of N-Octyl-N-propanoylglycine.

In the crystal structures of simpler N-acyl glycines, such as N-acetylglycine, extensive hydrogen bonding networks are observed. These networks typically involve the carboxylic acid and amide groups, leading to the formation of chains or sheets of molecules.

Powder X-ray diffraction (PXRD) data for salts of long-chain N-acylglycines have been reported, indicating that these molecules can form well-defined crystalline structures. google.com The diffraction patterns are characteristic of the specific crystalline form and can be used for phase identification and quality control.

Extensive hydrogen bonding involving the amide and carboxylic acid functionalities.

Significant van der Waals interactions between the octyl and propanoyl chains.

A likely layered or segregated packing arrangement of polar and nonpolar regions.

The determination of the single-crystal X-ray structure of N-Octyl-N-propanoylglycine would provide definitive information on its molecular conformation, bond lengths, bond angles, and the intricate details of its intermolecular interactions in the solid state.

Computational and Theoretical Investigations of N Octyl N Propanoylglycine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations on N-Octyl-N-propanoylglycine can illuminate its electronic properties and reactivity. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various properties can be derived.

A typical DFT study on N-Octyl-N-propanoylglycine would involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap suggests lower reactivity.

Furthermore, the distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. For N-Octyl-N-propanoylglycine, the HOMO is expected to be localized around the electron-rich amide and carboxylate groups, indicating these as sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl carbons, marking them as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For N-Octyl-N-propanoylglycine, the MEP would show negative potential around the oxygen atoms of the carbonyl and carboxylate groups and a positive potential around the amide hydrogen. This information is critical for understanding non-covalent interactions, such as hydrogen bonding.

Table 1: Illustrative DFT-Calculated Electronic Properties of an N-Acyl Amino Acid

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability. |

Note: The values in this table are representative and are for illustrative purposes for a molecule structurally similar to N-Octyl-N-propanoylglycine.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information.

For N-Octyl-N-propanoylglycine, ab initio methods are particularly useful for detailed conformational analysis. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous local minima corresponding to different conformers. High-level ab initio calculations can accurately determine the relative energies of these conformers, providing insight into the most stable structures in the gas phase. This information is foundational for understanding the molecule's behavior in more complex environments.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic view of its behavior over time. These methods are essential for understanding the conformational flexibility and interactions of N-Octyl-N-propanoylglycine in different environments.

The conformational landscape of a flexible molecule like N-Octyl-N-propanoylglycine, with its octyl and propanoyl chains, is vast. Molecular dynamics (MD) simulations can be employed to explore this landscape. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.

The behavior of N-Octyl-N-propanoylglycine is expected to be highly dependent on its environment, particularly the solvent. MD simulations are well-suited to investigate these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, one can study how the solvent influences the conformational preferences and dynamics of the solute.

In an aqueous environment, the hydrophobic octyl chain of N-Octyl-N-propanoylglycine would likely adopt a more compact conformation to minimize its contact with water, a phenomenon known as the hydrophobic effect. The more polar amide and carboxylate groups, however, would be solvated by water molecules through hydrogen bonding. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom.

In silico Ligand-Biomolecule Interaction Studies

Given its amphiphilic nature, N-Octyl-N-propanoylglycine has the potential to interact with biological macromolecules such as proteins. In silico methods, particularly molecular docking, are powerful tools for predicting and analyzing these interactions.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For N-Octyl-N-propanoylglycine, docking studies could be performed against a variety of protein targets to identify potential binding partners. The octyl chain might favor binding to hydrophobic pockets on a protein's surface, while the glycine (B1666218) and propanoyl groups could form hydrogen bonds or electrostatic interactions with polar residues.

The results of docking studies are typically presented as a binding score and a predicted binding pose. The binding pose reveals the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for understanding the molecular basis of recognition and can guide the design of new molecules with enhanced binding properties.

Table 2: Illustrative Molecular Docking Results for an N-Acyl Amino Acid with a Target Protein

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | An estimate of the binding free energy. A more negative value indicates stronger binding. |

| Interacting Residues | TYR 82, LEU 101, PHE 115 | Amino acid residues in the protein's binding site that interact with the ligand. |

| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the protein. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Docking with Protein and Enzyme Targets

The research indicated that N-octylglycine, along with 2-aminoheptyl glycine, exhibited the highest negative docking energy among the tested derivatives, suggesting a strong tendency to interact with DNA. nih.govresearchgate.net The primary modes of interaction for these N-substituted glycine derivatives with DNA are believed to be through hydrogen bonding and hydrophobic interactions, with the possibility of electrostatic interactions as well. nih.govacs.org

Investigation of DNA Binding Affinity and Mechanisms

The investigation into the DNA binding affinity of N-octylglycine revealed significant interactions. Molecular docking studies are instrumental in predicting the binding modes and affinities between a ligand and a macromolecule. For N-substituted glycine derivatives, the presence of the R-amine group allows for interactions with DNA through hydrogen bonding and hydrophobic forces. nih.govacs.org

In the case of N-octylglycine, the computational analysis showed a high negative docking energy, which is indicative of a strong binding affinity for DNA. nih.govresearchgate.net This suggests that the long octyl chain likely plays a significant role in the hydrophobic interactions within the DNA grooves. The study by Jafari et al. (2023) confirmed through experimental means, such as viscosity measurements and fluorescence emission recording, that groove binding is a plausible mechanism of interaction for these derivatives with DNA. nih.gov

Table 1: Molecular Docking Insights for N-octylglycine with DNA

| Parameter | Finding for N-octylglycine | Implication |

| Docking Energy | Highest negative docking energy among tested N-substituted glycines nih.govresearchgate.net | Strong binding affinity and high tendency to interact with DNA. |

| Interaction Modes | Hydrogen bonding, hydrophobic interactions, potential electrostatic interactions nih.govacs.org | Multiple forces stabilize the ligand-DNA complex. |

| Binding Mechanism | Groove binding nih.gov | The molecule likely fits into the minor or major groove of the DNA helix. |

Prediction of Molecular Properties for Biological Context (excluding human clinical)

Lipophilicity and Membrane Permeability Predictions

Lipophilicity is a critical physicochemical property that influences a molecule's ability to cross cell membranes and interact with biological targets. Computational and experimental studies have highlighted the significant lipophilicity of N-octylglycine.

ADME (Absorption, Distribution, Metabolism, and Excretion) comparative results indicated that N-octylglycine possesses high lipophilicity, which is a desirable trait for agents intended to pass through cell membranes. nih.govresearchgate.netacs.org Experimental determination of lipophilicity using the shake-flask method further confirmed that N-octylglycine was the most lipophilic among the tested N-substituted glycine derivatives. nih.govresearchgate.netacs.org This high lipophilicity is attributed to the long aliphatic octyl chain. Greater lipophilicity can enhance the passive uptake of molecules across the lipid-rich cell membranes. nih.gov

Bioavailability Radar Analysis (computational aspects)

Bioavailability radar analysis is a computational tool used to quickly assess the drug-likeness of a molecule based on several key physicochemical properties. This analysis for N-substituted glycine derivatives, including N-octylglycine, provides a graphical representation of its suitability as a potential bioactive agent.

The bioavailability radar for N-octylglycine indicated favorable properties, particularly concerning its lipophilicity, which is a key factor in its predicted ability to cross cellular membranes. nih.govresearchgate.netacs.org The radar assesses parameters such as lipophilicity, size, polarity, solubility, flexibility, and saturation. The results for N-octylglycine suggest that it falls within an acceptable range for a bioactive molecule, making it a good candidate for further investigation in non-clinical biological contexts. nih.gov

Table 2: Predicted Molecular Properties of N-octylglycine

| Property | Computational/Experimental Finding | Biological Implication |

| Lipophilicity | Determined to be the highest among several N-substituted glycine derivatives. nih.govresearchgate.netacs.org | Enhanced potential for passive diffusion across cell membranes. |

| Bioavailability Radar | Favorable profile, highlighting its high lipophilicity. nih.govresearchgate.netacs.org | Indicates good potential as a cell-permeable agent. |

Biochemical Pathways and Molecular Interaction Mechanisms

Biosynthesis of N-Acylglycines in Biological Systems

The biosynthesis of N-acylglycines, including N-Octyl-N-propanoylglycine, is understood to occur through two primary pathways in mammalian systems. These pathways involve either the direct conjugation of a fatty acyl-CoA with glycine (B1666218) or the metabolic conversion from N-acylethanolamines.

Fatty Acyl-CoA:Glycine N-Acyltransferase (GLYAT) Activity

The principal route for the formation of N-acylglycines is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13). sigmaaldrich.comhmdb.ca This enzyme facilitates the conjugation of an acyl-CoA molecule with glycine to produce the corresponding N-acylglycine. sigmaaldrich.comhmdb.ca In the context of N-Octyl-N-propanoylglycine, this pathway would involve the enzymatic reaction between octanoyl-CoA and glycine. The enzyme transfers the octanoyl group from its thioester linkage with Coenzyme A to the amino group of glycine, forming an amide bond.

GLYAT exhibits a broad substrate specificity, with the capacity to act on various short- and medium-chain acyl-CoAs. researchgate.netnih.gov Studies have shown that human GLYAT can utilize substrates such as benzoyl-CoA, salicyl-CoA, isovaleryl-CoA, and octanoyl-CoA. researchgate.netnih.gov The kinetic properties of human GLYAT display sigmoidal kinetics, suggesting cooperative binding of its substrates. nih.gov While the specific activity of GLYAT towards propanoyl-CoA is less characterized, its known promiscuity suggests it could potentially utilize a range of short-chain acyl-CoAs.

In addition to the canonical GLYAT, other glycine N-acyltransferase-like (GLYATL) enzymes, such as GLYATL2 and GLYATL3, have been identified and may also contribute to the biosynthesis of N-acylglycines. nih.gov While GLYATL3 has been shown to be responsible for the formation of long-chain N-acylglycines, the substrate preferences of other GLYATL enzymes for short- to medium-chain acyl-CoAs are an area of ongoing investigation. researchgate.net

Another proposed mechanism for N-acylglycine synthesis involves the enzyme cytochrome c, which can catalyze the H₂O₂-dependent formation of N-acylglycines from the corresponding long-chain acyl-CoA and glycine. researchgate.netnih.gov This pathway has been demonstrated for the formation of N-arachidonoylglycine and N-oleoylglycine. nih.gov It is plausible that a similar mechanism could contribute to the synthesis of shorter-chain N-acylglycines, although this has not been definitively established.

Alternative Biosynthetic Routes from N-Acylethanolamines

An alternative, glycine-independent pathway for the biosynthesis of N-acylglycines involves the metabolic transformation of N-acylethanolamines (NAEs). researchgate.netnih.govusf.edu This route consists of a two-step oxidation process. nih.govnih.gov First, an N-acylethanolamine is oxidized to an N-acylglycinal by an alcohol dehydrogenase in an NAD⁺-dependent reaction. nih.gov Subsequently, the intermediate N-acylglycinal is further oxidized to the corresponding N-acylglycine by an aldehyde dehydrogenase, also in an NAD⁺-dependent manner. nih.gov

Studies in cultured cells have provided evidence that N-arachidonoylethanolamine (anandamide) can serve as a precursor for the formation of N-arachidonoylglycine, supporting the in vivo relevance of this pathway. nih.gov It is conceivable that a similar enzymatic cascade could convert N-octylethanolamine to N-octanoylglycine. The existence of multiple biosynthetic pathways for N-acylglycines suggests that their production may be regulated differently depending on the tissue and the availability of precursors. nih.gov

Enzymatic Degradation and Metabolic Fate in vitro and in model systems

The metabolic fate of N-acylglycines is primarily governed by enzymatic hydrolysis, which breaks the amide bond and releases the constituent fatty acid and glycine. Oxidative pathways may also contribute to their metabolism.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and Related Amidases

The primary enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acylglycines, is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond of N-acylglycines to yield a fatty acid and glycine. nih.gov For N-Octyl-N-propanoylglycine, FAAH would catalyze its breakdown into octanoic acid and N-propanoylglycine, or potentially directly to octanoic acid, propanoic acid, and glycine depending on the precise cleavage site.

FAAH exhibits broad substrate specificity, hydrolyzing various N-acylethanolamines, N-acyltaurines, and N-acylglycines. nih.gov The efficiency of FAAH-mediated hydrolysis can be influenced by the length and degree of saturation of the acyl chain. plos.org While FAAH is well-known for its role in degrading endocannabinoids like anandamide, it also regulates the levels of other bioactive N-acyl amides. nih.gov

In addition to FAAH, other hydrolases may be involved in the degradation of N-acylglycines. N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another amidase with specificity for certain N-acylethanolamines, although its activity towards N-acylglycines is less clear. nih.gov The relative contributions of FAAH and other amidases to the degradation of specific short-to-medium chain N-acylglycines like N-Octyl-N-propanoylglycine in different tissues remain to be fully elucidated.

Oxidative Cleavage Pathways

Beyond hydrolysis, N-acylglycines can undergo oxidative metabolism. One notable pathway involves the enzyme peptidylglycine α-amidating monooxygenase (PAM). In vitro studies have shown that PAM can catalyze the oxidative cleavage of N-acylglycines to produce primary fatty acid amides and glyoxylate. nih.govnih.gov This metabolic conversion has been observed in cultured cells, where inhibition of PAM leads to an accumulation of N-acylglycines and a decrease in primary fatty acid amides. nih.gov

Furthermore, the fatty acid component of N-acylglycines can be a substrate for cytochrome P450 enzymes. For instance, N-palmitoylglycine has been shown to be a substrate for cytochrome P450 BM-3, resulting in the formation of monohydroxylated derivatives. nih.gov Similarly, N-arachidonoylglycine can be oxidized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate a variety of oxygenated products. nih.gov It is plausible that the octanoyl group of N-Octyl-N-propanoylglycine could also be subject to oxidation by cytochrome P450s, leading to hydroxylated metabolites.

Interactions with Cellular Components and Biomolecules (non-clinical mechanistic focus)

While direct molecular targets of N-Octyl-N-propanoylglycine have not been specifically identified, the broader class of N-acylglycines has been shown to interact with several cellular components, suggesting potential mechanisms of action. These interactions are primarily non-receptor mediated and involve modulation of enzyme and transporter activity, as well as potential interactions with ion channels and G-protein coupled receptors (GPCRs).

N-arachidonoylglycine, a well-studied long-chain N-acylglycine, has been reported to interact with the orphan G-protein coupled receptor GPR18, although this finding is a subject of debate. nih.gov It also acts as a non-competitive inhibitor of the glycine transporter GLYT2a and has a minor inhibitory effect on the GABA transporter GAT1. nih.gov Furthermore, N-arachidonoylglycine can modulate the activity of ion channels, including T-type calcium channels and small conductance potassium channels (SKCa). nih.gov

N-palmitoylglycine, another endogenous N-acylglycine, has been suggested as a potential ligand for the transient receptor potential canonical 5 (TRPC5) channel, which may underlie its role in sensory neuronal signaling. nih.govnih.gov

Given the structural similarities, it is plausible that N-Octyl-N-propanoylglycine could interact with similar classes of proteins, such as ion channels and transporters. The medium-length acyl chain of N-Octyl-N-propanoylglycine may confer a distinct pharmacological profile compared to its longer-chain counterparts. Further research, potentially utilizing activity-based protein profiling with synthetic analogs of N-Octyl-N-propanoylglycine, would be valuable in identifying its specific molecular targets and elucidating its cellular functions. nih.gov

Data Tables

Table 1: Enzymes Involved in the Metabolism of N-Acylglycines

| Enzyme | Abbreviation | Function | Substrate Class | Product(s) |

| Glycine N-acyltransferase | GLYAT | Biosynthesis | Acyl-CoA, Glycine | N-Acylglycine, CoA |

| Fatty Acid Amide Hydrolase | FAAH | Degradation | N-Acylglycine | Fatty Acid, Glycine |

| Peptidylglycine α-amidating monooxygenase | PAM | Oxidative Cleavage | N-Acylglycine | Primary Fatty Acid Amide, Glyoxylate |

| Cytochrome P450 | CYP | Oxidation | N-Acylglycine | Hydroxylated N-Acylglycine |

Table 2: Known Molecular Interactions of N-Acylglycines

| N-Acylglycine | Molecular Target | Type of Interaction | Potential Effect |

| N-arachidonoylglycine | GPR18 | Agonist (disputed) | G-protein signaling |

| N-arachidonoylglycine | GLYT2a | Non-competitive inhibitor | Modulation of glycinergic neurotransmission |

| N-arachidonoylglycine | T-type calcium channels | Modulation | Altered calcium influx |

| N-palmitoylglycine | TRPC5 | Putative ligand | Modulation of cation channel activity |

Studies on Protein-Protein Interactions (as probes)

The utility of chemical compounds as probes to investigate protein-protein interactions (PPIs) is a cornerstone of modern cell biology research. nih.govrsc.orgbiorxiv.org Methodologies such as proximity ligation assays allow for the in-situ study of these interactions, providing a more accurate depiction of cellular processes. navinci.se However, a review of the available scientific literature reveals a lack of studies where N-Octyl-N-propanoylglycine has been specifically utilized as a probe to study protein-protein interactions. Consequently, there is no data available to detail its application in this context or to populate a table of findings.

Modulation of Enzyme Activity (e.g., acetylcholinesterase, prolyl endopeptidase in in vitro assays)

The modulation of enzyme activity by chemical compounds is a critical area of pharmacological research. In vitro assays for enzymes like acetylcholinesterase and prolyl endopeptidase are standard methods to screen for potential inhibitors or activators. nih.govnih.govfrontiersin.orgffhdj.commdpi.commdpi.com These assays are instrumental in the discovery of new therapeutic agents. ffhdj.com Nevertheless, there are no specific in vitro studies documented in the scientific literature that investigate the modulatory effects of N-Octyl-N-propanoylglycine on the activity of acetylcholinesterase or prolyl endopeptidase. As such, no data on its inhibitory or excitatory properties against these enzymes can be presented.

Mechanisms of Cellular Uptake and Translocation (in in vitro cell models)

Understanding the mechanisms by which a compound enters a cell is fundamental to determining its biological activity and potential as a therapeutic agent. In vitro cell models are commonly employed to study cellular uptake and translocation, with endocytosis being a primary pathway for many molecules. aau.dk These studies often involve fluorescence imaging and flow cytometry to quantify cellular internalization. nih.gov Despite the availability of these well-established methodologies, research specifically detailing the mechanisms of cellular uptake and translocation for N-Octyl-N-propanoylglycine in any in vitro cell model is not present in the current body of scientific literature. Therefore, no data regarding its cellular entry pathways or efficiency of translocation is available.

Due to the absence of specific research findings for N-Octyl-N-propanoylglycine in the outlined areas, a data table summarizing research findings cannot be generated.

Structure Activity Relationship Sar Studies and Analogue Design

Systemic Variation of the N-Octyl Chain

The N-octyl chain is a significant contributor to the lipophilicity of N-Octyl-N-propanoylglycine, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

The length of the N-alkyl chain in N-substituted glycine (B1666218) derivatives plays a critical role in their biological activity, primarily by modulating their lipophilicity. Studies on a series of N-substituted glycine derivatives have shown a direct correlation between the alkyl chain length and lipophilicity. As the chain length increases from propyl to octyl, the lipophilicity of the compounds also increases. This enhanced lipophilicity can lead to better cell membrane permeability, a crucial factor for a compound to reach its intracellular target.

In a study of N-substituted glycine derivatives with varying alkyl chain lengths (propyl, butyl, pentyl, hexyl, and octyl), it was observed that N-octyl glycine exhibited the highest lipophilicity. nih.govresearchgate.net This characteristic is often associated with a greater potential for interaction with hydrophobic pockets of target proteins or for crossing biological membranes. Molecular docking studies have suggested that N-octyl glycine has a high tendency to interact with DNA, which may be attributed to its increased lipophilicity allowing for better interaction with the hydrophobic regions of the DNA grooves. nih.govresearchgate.net

The following table summarizes the influence of N-alkyl chain length on the lipophilicity of N-substituted glycine derivatives.

| Compound | Alkyl Chain Length | Relative Lipophilicity |

| N-Propylglycine | 3 | Low |

| N-Butylglycine | 4 | Moderate |

| N-Pentylglycine | 5 | Moderate-High |

| N-Hexylglycine | 6 | High |

| N-Octylglycine | 8 | Very High |

This table is generated based on the general findings that lipophilicity increases with alkyl chain length in the referenced studies.

The introduction of branching or unsaturation into the N-octyl chain can significantly alter the biological activity of N-Octyl-N-propanoylglycine by affecting its conformation, flexibility, and interaction with target molecules.

Branching:

Unsaturation:

The presence of double or triple bonds in the N-octyl chain introduces rigidity and alters the geometry of the molecule. For example, a cis-double bond will introduce a kink in the chain, which can significantly affect how the molecule interacts with its target. Naturally occurring N-acylglycines with unsaturated acyl chains, such as N-oleoylglycine (containing a C18 chain with one double bond) and N-linoleoylglycine (containing a C18 chain with two double bonds), are known to possess biological activities, including anti-inflammatory effects. nih.govresearchgate.net The specific geometry conferred by the unsaturated bonds is often crucial for their interaction with receptors and enzymes. For an N-octyl chain, the introduction of a double bond would create an octenylglycine derivative. The position and configuration (cis or trans) of this double bond would be critical in determining its biological profile.

Modifications of the Propanoyl Moiety

The propanoyl group in N-Octyl-N-propanoylglycine is another key area for structural modification to probe its role in molecular interactions.

The length of the N-acyl chain in N-acylglycines is a known determinant of their biological activity. While the specific compound has a propanoyl (C3) group, varying this chain length can provide insights into the optimal size and lipophilicity required for interaction with its biological target. For instance, in the broader class of N-acyl amino acids, the acyl chain length significantly influences their function. Naturally occurring N-acylglycines possess a wide range of acyl chain lengths, from short-chain acetyl groups to long-chain fatty acyl groups like palmitoyl (C16), stearoyl (C18), and arachidonoyl (C20). nih.gov The potency of N-arachidonoyl-amino acids as inhibitors of the enzyme fatty acid amide hydrolase (FAAH) is dependent on the amino acid headgroup, but the long arachidonoyl chain is a common feature of these potent inhibitors. nih.gov This suggests that the hydrophobic interactions of the acyl chain are critical for binding to the enzyme.

Systematic studies on N-acylglycine alkyl esters have shown that the transition enthalpy and entropy of these molecules are linearly dependent on the N-acyl and ester alkyl chain length, indicating a direct relationship between chain length and their physicochemical properties and self-assembly. nih.gov Therefore, modifying the propanoyl group to an acetyl (C2), butanoyl (C4), or longer acyl chain in N-Octyl-N-propanoylglycine would be a logical step in SAR studies to determine the optimal acyl chain length for its biological activity.

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) or cyclic structures into the propanoyl moiety can introduce new electronic and steric features, potentially leading to altered binding affinities and specificities.

Heteroatoms:

Replacing a methylene (B1212753) group (-CH2-) in the propanoyl chain with an oxygen atom would create an ether linkage, while replacing it with a nitrogen atom would create an amino group. These modifications can introduce hydrogen bonding capabilities, alter the polarity, and change the conformational flexibility of the acyl chain. For instance, N-acyl imidazoles are known to be reactive electrophiles used in chemical biology to modify biomolecules. kyoto-u.ac.jp While not a direct analogue, this highlights how the introduction of a nitrogen-containing ring in the acyl part can drastically change the chemical properties.

Cyclic Structures:

Incorporating a cyclic moiety, such as a cyclopropane or cyclobutane ring, into the propanoyl chain would significantly restrict its conformational freedom. This can be a valuable strategy in SAR studies to lock the molecule into a specific conformation that might be more favorable for binding to a biological target. The increased rigidity can also lead to enhanced selectivity for a particular receptor or enzyme subtype.

Substitution Patterns on the Glycine Backbone

The glycine backbone of N-Octyl-N-propanoylglycine offers several positions for substitution, including the α-carbon and the amide nitrogen.

Modifications at the α-carbon of the glycine can introduce chirality and steric bulk, which can profoundly impact biological activity. Replacing one of the α-hydrogens with a methyl group would result in an N-octyl-N-propanoyl-alanine analogue. The stereochemistry of this new chiral center (L- or D-alanine) would be a critical determinant of its biological activity, as seen in many biologically active peptides and small molecules where only one enantiomer is active. For example, in a study of N-arachidonoyl-amino acids as FAAH inhibitors, the D- and L-isomers of N-arachidonoyl-alanine showed varying degrees of potency, and this enantioselectivity was species-dependent. nih.gov Another possible substitution at the α-carbon is the ethyl group, leading to an α-aminobutyric acid (AABA) derivative. wikipedia.org

The following table summarizes some potential substitutions on the glycine backbone and their potential impact.

| Substitution Position | Substituent | Resulting Analogue | Potential Impact |

| α-carbon | Methyl | N-Octyl-N-propanoyl-alanine | Introduction of chirality, steric bulk |

| α-carbon | Ethyl | N-Octyl-N-propanoyl-α-aminobutyric acid | Increased steric bulk |

| Amide Nitrogen | Methyl | N-Octyl-N-propanoyl-sarcosine | Removal of H-bond donor, conformational changes |

α-Substitution and Chirality in N-Substituted Glycines